![molecular formula C18H27N3OS B256069 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea](/img/structure/B256069.png)
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea, also known as BPTU, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. BPTU is a thiourea derivative that has shown promising results in the inhibition of certain enzymes and the modulation of physiological processes.
Wirkmechanismus
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is believed to exert its effects through the inhibition of certain enzymes and the modulation of physiological processes. The exact mechanism of action of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is not fully understood, but it is believed to involve the binding of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea to the active site of enzymes, leading to their inhibition. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to modulate the activity of certain receptors, leading to changes in physiological processes.
Biochemical and Physiological Effects:
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to have a wide range of biochemical and physiological effects. Inhibition of acetylcholinesterase by 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea leads to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis. In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the growth of certain pests, making it a potential alternative to synthetic pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has several advantages as a chemical compound for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have a wide range of potential applications in various fields, making it a versatile compound for scientific research. However, there are also limitations to the use of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea in laboratory experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has not been extensively tested for its safety and toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea. In medicine, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further studied for its potential applications in the treatment of Alzheimer's disease and other cognitive disorders. In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further tested for its efficacy as a natural pesticide. Additionally, the mechanism of action of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea could be further elucidated to better understand its effects on enzymes and physiological processes. Overall, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea is a promising compound for scientific research with a wide range of potential applications.
Synthesemethoden
The synthesis of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea involves the reaction of benzyl isothiocyanate with 3-(morpholin-4-yl)propylamine in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Wittig reaction with propenal to yield 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea. The synthesis of 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been optimized to achieve high yields and purity, making it a viable candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been extensively studied for its potential applications in various fields of science. In medicine, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which has been linked to improved cognitive function and memory. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
In agriculture, 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to have pesticidal properties, making it a potential alternative to synthetic pesticides that can have harmful effects on the environment. 1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea has been shown to inhibit the growth of certain pests such as aphids and whiteflies, making it a promising candidate for further research.
Eigenschaften
Produktname |
1-Benzyl-1-[3-(morpholin-4-yl)propyl]-3-prop-2-en-1-ylthiourea |
|---|---|
Molekularformel |
C18H27N3OS |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
1-benzyl-1-(3-morpholin-4-ylpropyl)-3-prop-2-enylthiourea |
InChI |
InChI=1S/C18H27N3OS/c1-2-9-19-18(23)21(16-17-7-4-3-5-8-17)11-6-10-20-12-14-22-15-13-20/h2-5,7-8H,1,6,9-16H2,(H,19,23) |
InChI-Schlüssel |
NSNZDVNDKWPDRS-UHFFFAOYSA-N |
SMILES |
C=CCNC(=S)N(CCCN1CCOCC1)CC2=CC=CC=C2 |
Kanonische SMILES |
C=CCNC(=S)N(CCCN1CCOCC1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



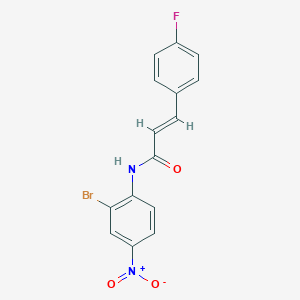
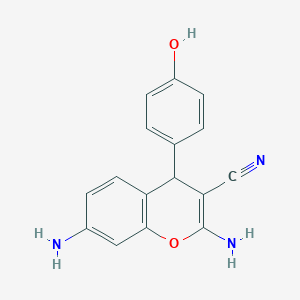
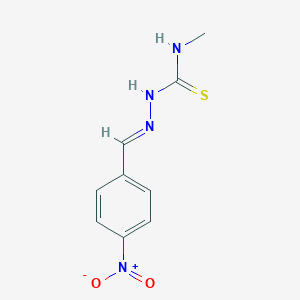
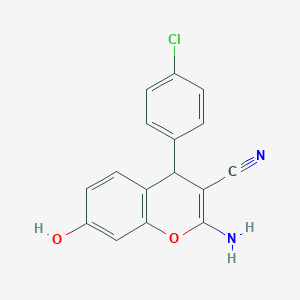
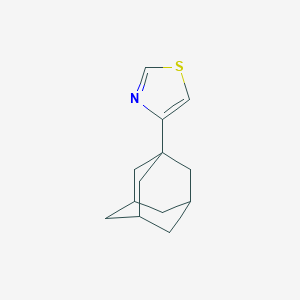
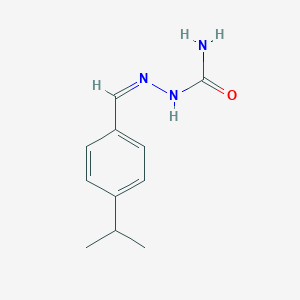
![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)
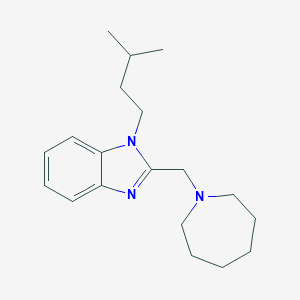
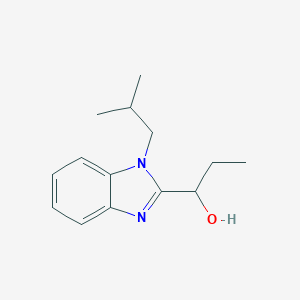
![4-hydroxy-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]pentanamide](/img/structure/B256017.png)
![isopropyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-6-methoxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B256026.png)
![2-methoxyethyl 1-(ethylsulfonyl)-5-[(ethylsulfonyl)amino]-2,6-dimethyl-1H-indole-3-carboxylate](/img/structure/B256027.png)
![N-{4-[(ethylsulfonyl)amino]-2-methylphenyl}ethanesulfonamide](/img/structure/B256028.png)